molecular formula C7H10N2OS B13313058 2-Cyclobutoxythiazol-5-amine

2-Cyclobutoxythiazol-5-amine

Cat. No.: B13313058
M. Wt: 170.23 g/mol
InChI Key: QGIQENQWXDDDII-UHFFFAOYSA-N
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Description

2-Cyclobutoxythiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclobutoxy group at the second position and an amine group at the fifth position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxythiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxythiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutoxythiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxythiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutoxythiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutoxy group enhances its stability and reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-cyclobutyloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C7H10N2OS/c8-6-4-9-7(11-6)10-5-2-1-3-5/h4-5H,1-3,8H2

InChI Key

QGIQENQWXDDDII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(S2)N

Origin of Product

United States

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